molecular formula C21H25NO4S B558595 Boc-Cys(Dpm)-OH CAS No. 21947-97-7

Boc-Cys(Dpm)-OH

Cat. No.: B558595
CAS No.: 21947-97-7
M. Wt: 387.5 g/mol
InChI Key: AMTHPOXIVDHMLZ-KRWDZBQOSA-N
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Description

Boc-S-diphenylmethyl-L-cysteine is a biochemical used for proteomics research . The S-diphenylmethyl group is one of the most effective S-protecting groups for cysteine .


Molecular Structure Analysis

The molecular formula of Boc-S-diphenylmethyl-L-cysteine is C16H17NO2S . The InChI key is SHOGZCIBPYFZRP-AWEZNQCLSA-N . The canonical SMILES representation is C1=CC=C (C=C1)C (C2=CC=CC=C2)SCC (C (=O)O)N .


Physical and Chemical Properties Analysis

Boc-S-diphenylmethyl-L-cysteine is a white powder . It has a density of 1.24 g/cm3 . Its melting point is between 195-208 ºC and its boiling point is 455.5°C .

Scientific Research Applications

Fluorescence Sensing and Imaging

Boc-S-diphenylmethyl-L-cysteine derivatives are instrumental in the development of fluorescent sensors. A novel probe based on BODIPY derivatives, including modifications of L-cysteine, has been synthesized for selectively detecting cysteine (Cys) and homocysteine (Hcy) over glutathione (GSH). This probe exhibits a remarkable fluorescence enhancement upon interaction with Cys or Hcy, making it suitable for biothiol imaging in living cells, notably in A549 lung cancer cells (Wang et al., 2018).

Another study reported a turn-on fluorescent sensor using nitrothiophenolate BODIPY derivatives for the discrimination of cysteine (Cys) from homocysteine (Hcy) and glutathione (GSH), finding applications in cellular Cys detection (Niu et al., 2013).

Synthesis and Chemical Reactions

L-cysteine, protected as N-(tert-butoxycarbonyl)-L-cysteine, serves as a starting product for generating transient sulfenic acids, leading to the formation of sulfoxides with biologically active residues. These sulfoxides can be isolated in enantiomerically pure forms, demonstrating the versatility of L-cysteine in synthesizing biologically relevant compounds (Aversa et al., 2005).

Mechanism of Action

Target of Action

Boc-Cys(Dpm)-OH, also known as Boc-S-diphenylmethyl-L-cysteine or (2R)-3-benzhydrylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is primarily used in the field of peptide and protein science . Its primary targets are the cysteine residues in peptides and proteins . The compound plays a crucial role in protecting these residues during the synthesis of complex disulfide-rich peptides and proteins .

Mode of Action

The compound acts as a protecting group for the cysteine thiol group . It prevents side reactions during peptide synthesis and ensures the correct cysteine connectivity . The compound is stable to low concentrations of trifluoroacetic acid (TFA), but can be removed at high concentrations . This property allows for the selective deprotection of cysteine residues in a controlled manner .

Biochemical Pathways

The use of this compound facilitates the synthesis of complex disulfide-rich peptides and proteins . These peptides and proteins can be involved in a variety of biochemical pathways, depending on their specific sequences and structures. The compound also enables peptide/protein labeling in vitro and in vivo, which can be used to study these pathways in more detail .

Result of Action

The primary result of the action of this compound is the successful synthesis of complex disulfide-rich peptides and proteins . By protecting cysteine residues, the compound allows for the controlled formation of disulfide bonds, which are crucial for the stability and function of many peptides and proteins .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound is stable in trifluoroacetic acid/dichloromethane (TFA/DCM) at 50 °C for 24 hours . It becomes base-labile under treatment with piperidine (30% in dmf, 3 hours, 30 °c) . Therefore, the choice of solvent and temperature can significantly impact the compound’s action, efficacy, and stability.

Properties

IUPAC Name

(2R)-3-benzhydrylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4S/c1-21(2,3)26-20(25)22-17(19(23)24)14-27-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18H,14H2,1-3H3,(H,22,25)(H,23,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTHPOXIVDHMLZ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426766
Record name Boc-S-diphenylmethyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21947-97-7
Record name Boc-S-diphenylmethyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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